molecular formula C5H4Cl4O2 B8034954 1,1,5,5-Tetrachloropentane-2,4-dione

1,1,5,5-Tetrachloropentane-2,4-dione

Cat. No.: B8034954
M. Wt: 237.9 g/mol
InChI Key: CRPNDHFZEJXWCP-UHFFFAOYSA-N
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Description

No relevant evidence was provided to describe the structure, synthesis, or properties of 1,1,5,5-Tetrachloropentane-2,4-dione. However, the absence of direct evidence precludes a detailed introduction.

Properties

IUPAC Name

1,1,5,5-tetrachloropentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNDHFZEJXWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)C(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetrachloropentane-2,4-dione can be synthesized through the chlorination of pentane-2,4-dione. The process involves the substitution of hydrogen atoms with chlorine atoms under controlled conditions. Typically, chlorine gas is bubbled through a solution of pentane-2,4-dione in the presence of a catalyst such as iron(III) chloride to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient chlorination. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1,5,5-Tetrachloropentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms.

Major Products Formed:

    Oxidation: Products include carboxylic acids or esters.

    Reduction: Products include diols or alcohols.

    Substitution: Products vary depending on the nucleophile used, such as hydroxylated or aminated derivatives.

Scientific Research Applications

1,1,5,5-Tetrachloropentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,5,5-tetrachloropentane-2,4-dione involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and ketone groups make it a versatile compound for forming new bonds and functional groups. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence discusses NSC777205 and NSC777207 , two benzoxazinedione derivatives synthesized from salicylic acid and modified aniline moieties. While structurally distinct from 1,1,5,5-Tetrachloropentane-2,4-dione, these compounds exemplify key parameters for comparison with halogenated diketones:

Table 1: Physicochemical and Pharmacokinetic Properties

Property NSC777205 NSC777207 Hypothetical this compound
Molecular Weight ~330 g/mol (estimated) ~360 g/mol (estimated) ~246 g/mol (calculated)
Lipophilicity (LogP) Moderate (~3.2 in silico) Moderate (~3.5 in silico) Likely high due to Cl substituents
BBB Permeability High (2× NSC777207) Moderate Unlikely (high polarity from Cl and ketones)
Toxicity (Rat LD₅₀) ~300 mg/kg (predicted) ~250 mg/kg (predicted) Potentially higher (chlorinated alkanes often toxic)

Key Differences:

Structural Backbone :

  • NSC777205/207 : Benzoxazinedione core with fluorophenyl and methoxy groups .
  • This compound : Linear aliphatic chain with four chlorine atoms and two ketone groups.

Drug-Likeness :

  • NSC777205/207 comply with Lipinski’s rules (molecular weight <500, LogP <5) , whereas the tetrachloropentanedione’s smaller size and high halogenation may reduce bioavailability.

Toxicity :

  • Chlorinated aliphatic compounds (e.g., chloroform, carbon tetrachloride) often exhibit hepatotoxicity or nephrotoxicity, contrasting with the neurotoxic risks predicted for benzoxazinediones .

Research Findings and Limitations

  • This compound: No experimental data available. Analogous chlorinated diketones (e.g., hexachloroacetone) are typically reactive intermediates or environmental pollutants.

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